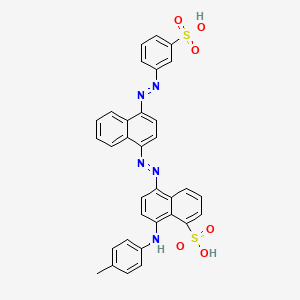
Acid Blue 120 parent
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Blue 120 parent is a dye.
Aplicaciones Científicas De Investigación
Textile Industry
Acid Blue 120 is predominantly used in the textile industry for dyeing various fibers:
- Wool and Silk Dyeing : It is particularly effective for dyeing wool and silk fabrics, providing a rich blue hue that is both bright and durable. The dye's affinity for protein fibers allows for deep penetration and vibrant coloration .
- Polyamide Fibers : The dye is also suitable for polyamide fibers, commonly found in nylon products. Its application ensures that these materials retain their color even after multiple washes .
Environmental Research
Recent studies have focused on the biodegradation of Acid Blue 120 and its environmental impact:
- Biodegradation Studies : Research has demonstrated that specific microorganisms can effectively degrade Acid Blue 120. For example, a study isolated bacteria capable of breaking down azo dyes, highlighting the potential for bioremediation strategies in polluted environments .
- Adsorption Techniques : Investigations into adsorption methods have shown that materials like Na-Bentonite can be used to remove Acid Blue 120 from wastewater. Factors such as pH, contact time, and initial dye concentration significantly influence the adsorption capacity .
Health Effects Assessment
The health implications of synthetic dyes like Acid Blue 120 have been the subject of various studies:
- Tissue Coloration : Case studies have reported instances of blue coloration in tissues related to exposure to food dyes, including those similar to Acid Blue 120. These findings raise concerns about potential health risks associated with prolonged exposure to synthetic dyes in food products .
- Neurobehavioral Effects : Systematic reviews have assessed the neurobehavioral effects of food dyes on children, indicating a need for careful regulation and monitoring of synthetic dye consumption in vulnerable populations .
Table 1: Applications of Acid Blue 120
| Application Area | Specific Use | Notes |
|---|---|---|
| Textile Industry | Dyeing wool and silk | Provides vibrant coloration |
| Dyeing polyamide fibers | Retains color after washing | |
| Environmental Science | Biodegradation | Microorganisms can degrade the dye |
| Adsorption from wastewater | Effective removal using Na-Bentonite | |
| Health Assessments | Tissue coloration | Potential risks from synthetic dye exposure |
| Neurobehavioral studies | Impact on children’s health |
Case Study 1: Bioremediation of Azo Dyes
A study conducted on microbial consortia showed significant promise in degrading Acid Blue 120. The research highlighted that specific bacterial strains could reduce dye concentration effectively over a defined period, suggesting a viable method for treating contaminated water bodies.
Case Study 2: Health Effects Evaluation
Research evaluating the health effects of synthetic dyes found correlations between high consumption rates of food products containing dyes like Acid Blue 120 and adverse health outcomes in children. This emphasizes the need for regulatory scrutiny regarding food additives.
Propiedades
Número CAS |
25305-91-3 |
|---|---|
Fórmula molecular |
C33H25N5O6S2 |
Peso molecular |
651.7 g/mol |
Nombre IUPAC |
8-(4-methylanilino)-5-[[4-[(3-sulfophenyl)diazenyl]naphthalen-1-yl]diazenyl]naphthalene-1-sulfonic acid |
InChI |
InChI=1S/C33H25N5O6S2/c1-21-12-14-22(15-13-21)34-31-19-18-30(27-10-5-11-32(33(27)31)46(42,43)44)38-37-29-17-16-28(25-8-2-3-9-26(25)29)36-35-23-6-4-7-24(20-23)45(39,40)41/h2-20,34H,1H3,(H,39,40,41)(H,42,43,44) |
Clave InChI |
JLGHRHTZYNYXMD-JKWOPUAESA-N |
SMILES |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
SMILES canónico |
CC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=C(C5=CC=CC=C54)N=NC6=CC(=CC=C6)S(=O)(=O)O)C=CC=C3S(=O)(=O)O |
Apariencia |
Solid powder |
Key on ui other cas no. |
25305-91-3 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Acid Blue 120 parent; Sulfone cyanine; J269.396H; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















